molecular formula C14H11BrN2 B8702969 1-Benzyl-6-bromo-1h-indazole

1-Benzyl-6-bromo-1h-indazole

Cat. No. B8702969
M. Wt: 287.15 g/mol
InChI Key: KVQRSOCDPMASRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-6-bromo-1h-indazole is a useful research compound. Its molecular formula is C14H11BrN2 and its molecular weight is 287.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl-6-bromo-1h-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-6-bromo-1h-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Benzyl-6-bromo-1h-indazole

Molecular Formula

C14H11BrN2

Molecular Weight

287.15 g/mol

IUPAC Name

1-benzyl-6-bromoindazole

InChI

InChI=1S/C14H11BrN2/c15-13-7-6-12-9-16-17(14(12)8-13)10-11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

KVQRSOCDPMASRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=CC(=C3)Br)C=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of NaH (60 wt % in mineral oil, 5.6 g, 140.0 mmol) in dry THF (150 mL) was cooled in an ice bath, and a suspension of 6-bromo-1H-indazole (27.6 g, 140 mmol) in dry THF (150 mL) was added slowly. The liquid portion became red, but some solids remained. After 30 min, BnBr (17.1 mL, 147.4 mmol) was added, the cooling bath removed, and the mixture left to stir for 3 h at RT. 1H NMR of a sample showed a product ration of 1:1.7 (N1:N2) and incomplete conversion; additional NaH (1.0 g, 25.0 mmol) was added. After a further 1 h at RT and 1 h at 50° C., the mixture was concentrated and chromatographed directly on silica using a 4 cm diameter column with 1:3 EtOAc/cyclohexane as eluent. Only partial separation was achieved, and so the mixed fractions were re-purified on an 8 cm diameter column using approx. 0.5 kg of silica. Samples of both N1-Benzyl-6-bromo-1H-indazole (Rf 0.5, 7.9 g, 20%) and N2-benzyl-6-bromo-2H-indazole (Rf 0.45, 14.2 g, 35%) were isolated, along with some mixed fractions that were retained against future requirements. N1-Benzyl-6-bromo-1H-indazole: 1H NMR (400 MHz, CDCl3) δ 8.00 (d, J=0.6 Hz, 1H), 7.58 (d, J=8.6 Hz, 1H), 7.52 (s, 1H), 7.36-7.20 (m, 4H), 7.20-7.15 (m, 2H), 5.53 (s, 2H). MS (ES+): 287 (79Br, [M+H]+), 289 (81Br, [M+H]+) calcd for [C14H11BrN2+H]+ 287.0 (79Br). N2-benzyl-6-bromo-2H-indazole: 1H NMR (300 MHz, CDCl3) δ 7.92-7.88 (m, 1H), 7.85 (s, 1H), 7.52-7.46 (m, 1H), 7.41-7.32 (m, 3H), 7.31-7.24 (m, 2H), 7.14 (dd, J=8.9, 1.6 Hz, 1H), 5.56 (s, 2H). MS (ES+): 287 (79Br, [M+H]+), 289 (81Br, [M+H]+); calcd for [C14H11BrN2+H]+ 287.0 (79Br).
Name
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
17.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 g
Type
reactant
Reaction Step Four

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